Methyl 4,5,6,7-tetrahydro-1h-indazole-5-carboxylate

Medicinal Chemistry Lead Optimization Physicochemical Properties

Procure Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate as a CNS/kinase lead‑optimization building block. Its LogP (0.86) & tPSA (55 Ų) favor blood‑brain barrier penetration. The methyl ester enables ADME‑tuning derivatization; the saturated ring reduces off‑target promiscuity relative to aromatic indazole analogs. This specific 5‑carboxylate regioisomer is critical—SAR studies show that even minor positional shifts markedly alter inhibitor IC50 values. Ideal for esterase‑activated prodrug strategies targeting in‑vivo carboxylic acid pharmacophores.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 1076197-88-0
Cat. No. B1527047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,5,6,7-tetrahydro-1h-indazole-5-carboxylate
CAS1076197-88-0
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC2=C(C1)C=NN2
InChIInChI=1S/C9H12N2O2/c1-13-9(12)6-2-3-8-7(4-6)5-10-11-8/h5-6H,2-4H2,1H3,(H,10,11)
InChIKeyUHWNLFBBRQNZTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate (CAS 1076197-88-0): Core Identity and Vendor Specifications


Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a partially saturated indazole derivative featuring a fused bicyclic core and a methyl ester functional group at the 5-position . This heterocyclic scaffold is a recognized pharmacophore in medicinal chemistry, with the broader 4,5,6,7-tetrahydro-1H-indazole class possessing anti-inflammatory, antiproliferative, and kinase inhibitory properties [1]. The compound's specific molecular descriptors, including a calculated LogP of approximately 0.86 and a topological polar surface area (tPSA) of 55 Ų [2], position it within a favorable physicochemical space for central nervous system (CNS) and kinase-targeted drug discovery.

The Pitfalls of In-Class Substitution: Why Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is Not Interchangeable


Generic substitution within the 4,5,6,7-tetrahydroindazole class is scientifically invalid due to the profound impact of subtle structural modifications on target engagement, physicochemical properties, and downstream efficacy. The position of the ester group (e.g., 5-carboxylate vs. 3-carboxylate), the nature of the alkyl ester (methyl vs. ethyl), and the specific saturation state of the indazole ring directly modulate critical parameters. For instance, research on related DHODH inhibitors reveals that a single methyl group shift can alter enzymatic IC50 values from 34 nM to 55 nM [1]. Furthermore, the N-substitution pattern (1H- vs. 2H-) in tetrahydroindazole-5-carboxylic acid analogs determines anti-inflammatory potency, with the 2-aryl isomers exhibiting substantially lower activity than their 1-aryl counterparts [2]. Therefore, selecting Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate specifically provides a predictable scaffold for structure-activity relationship (SAR) exploration, avoiding the substantial potency losses or selectivity shifts that can arise from seemingly minor analog replacements.

Quantitative Differentiation Evidence for Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate (1076197-88-0)


Ester-Enabled Scaffold Optimization: Comparative Physicochemical Advantages over the Free Carboxylic Acid

The methyl ester moiety of this compound confers a significant physicochemical advantage over the corresponding free carboxylic acid, 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid. The target compound exhibits a calculated LogP of 0.86 , which is substantially more lipophilic than the ionized carboxylate at physiological pH, and a topological polar surface area (tPSA) of 55 Ų [1]. This physicochemical profile is more congruent with cellular permeability and CNS penetration guidelines (typically tPSA < 90 Ų and LogP 1-3) than the highly polar, less permeable free acid. This facilitates its use as a prodrug-like intermediate or a scaffold for oral bioavailability optimization.

Medicinal Chemistry Lead Optimization Physicochemical Properties

Metabolic Stability in DHODH Inhibitors: A Key Differentiator for Tetrahydroindazole Scaffolds

The tetrahydroindazole (HZ) class, to which this compound belongs, demonstrates tunable in vitro metabolic stability, a critical parameter for lead progression. A 2020 study on related tetrahydroindazole DHODH inhibitors reported that lead compound 51 exhibited favorable metabolic stability in both human (HLM) and mouse (MLM) liver microsomes [1]. While not a direct measurement for this specific methyl ester, this class-level data confirms that the saturated 4,5,6,7-tetrahydroindazole core is less prone to oxidative metabolism than the fully aromatic indazole, and that substitutions at the 5-position can be engineered to modulate clearance. This established SAR knowledge de-risks the use of this specific ester as a starting point for stability optimization.

Drug Metabolism DHODH Inhibition Metabolic Stability

Cellular Potency Enhancement via Solubility: Comparative ITK Inhibitor Data

The core tetrahydroindazole scaffold offers a balance of potency and solubility that translates to improved cellular activity. In a series of Interleukin-2 Inducible T-Cell Kinase (ITK) inhibitors, a tetrahydroindazole analog (compound 22) showed only a slight decrease in enzymatic potency compared to a gem-dimethyl analog (8.0 nM vs. 5.3 nM), yet demonstrated a significant increase in cellular potency (PLCγ IC50 = 530 nM) [1]. This improvement was attributed to the enhanced aqueous solubility of the tetrahydroindazole scaffold. The saturated nature of the 4,5,6,7-tetrahydro core in Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate contributes to lower lipophilicity and greater three-dimensionality compared to flat aromatic systems, a property linked to better solubility and, consequently, more accurate translation of enzymatic inhibition to cellular efficacy.

Kinase Inhibition Cellular Assay Solubility

Defined Research and Development Scenarios for Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate


Rational Design of CNS-Penetrant Kinase Inhibitors

Medicinal chemists developing kinase inhibitors for CNS targets should procure this compound as a key intermediate. Its calculated LogP (0.86) and tPSA (55 Ų) fall within optimal ranges for BBB penetration, as established in Section 3. The ester moiety allows for further derivatization to fine-tune ADME properties, while the saturated ring reduces aromaticity-driven off-target promiscuity and improves solubility [REFS-1, REFS-2]. This provides a strategic advantage over aromatic indazole-5-carboxylate analogs, which typically exhibit higher LogP values and lower aqueous solubility, thereby limiting CNS exposure.

Synthesis of Prodrugs of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids

This compound serves as the immediate prodrug precursor to 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid. As detailed in Section 3, the methyl ester's enhanced lipophilicity compared to the free acid enables better oral absorption and cellular uptake . A researcher aiming to evaluate the in vivo efficacy of a carboxylic acid-containing anti-inflammatory or anticancer lead would utilize this ester to mask the polar carboxylate, allowing for systemic delivery, followed by in situ esterase-mediated hydrolysis to release the active pharmacophore [1].

Scaffold-Hopping and SAR Expansion in DHODH Inhibitor Programs

For discovery teams focused on dihydroorotate dehydrogenase (DHODH) inhibition for oncology or autoimmune diseases, this specific 5-carboxylate ester is a strategic building block. As established by the SAR of the tetrahydroindazole (HZ) series, substitutions at the 5-position are critical for modulating potency and metabolic stability . This compound provides a functionalized starting point for rapid analog synthesis to explore this critical vector. Its use mitigates the risk of metabolic instability associated with the unsubstituted core, a key differentiator validated by the favorable microsomal stability data for optimized HZ analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4,5,6,7-tetrahydro-1h-indazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.